Deferasirox Salicyloyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .

Synthesis Analysis

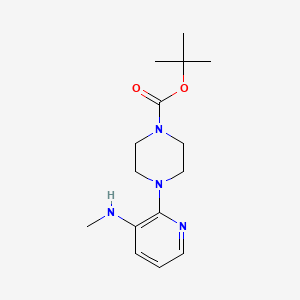

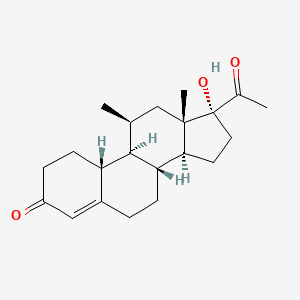

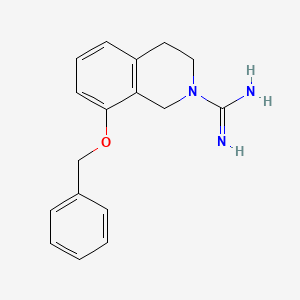

The synthesis of Deferasirox Salicyloyl Ester involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .Molecular Structure Analysis

The molecular structure of Deferasirox Salicyloyl Ester is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .Chemical Reactions Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .Physical And Chemical Properties Analysis

Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .Aplicaciones Científicas De Investigación

Anti-Cancer Therapeutics

Deferasirox Salicyloyl Ester has been studied for its potential as an organelle-targeting traceable anti-cancer therapeutic . Research indicates that strategic functionalization of deferasirox can produce derivatives that exhibit enhanced activity against A549 lung cancer cells. One such derivative demonstrated improved antiproliferative activity and preferential localization within the lysosome of cancer cells .

Iron Chelation Therapy

As a derivative of deferasirox, this compound plays a significant role in iron chelation therapy (ICT) . It’s particularly used for treating chronic iron overload due to blood transfusions in patients with conditions like thalassaemia. The compound’s high affinity and specificity for iron make it a first-line iron chelator worldwide .

Pharmacokinetics and Pharmacodynamics

The pharmacological profile of Deferasirox Salicyloyl Ester is crucial for treatment tailoring. Studies have shown differences in bioavailability between various formulations, which is essential for optimizing dosage and treatment schedules. This has implications for both the efficacy and safety of treatments for iron-loading anaemias .

Colorimetric Chemosensor

Deferasirox Salicyloyl Ester acts as a colorimetric chemosensor for detecting and quantifying Fe3+ in aqueous samples. This application is vital for various biochemical and industrial processes where monitoring iron levels is crucial .

Organelle-Targeting

The compound’s ability to target specific organelles opens up possibilities for organelle-specific drug delivery systems . This could enhance the efficacy of drugs by concentrating their effects where they are most needed, reducing side effects and improving patient outcomes .

Antiproliferative Activity

Research into Deferasirox Salicyloyl Ester has also highlighted its antiproliferative properties . This is particularly relevant in the context of cancer treatment, where controlling the proliferation of cancer cells is a primary objective .

Safety And Hazards

Direcciones Futuras

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .

Propiedades

IUPAC Name |

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJCIIYZDKOKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferasirox Salicyloyl Ester | |

CAS RN |

1395346-28-7 |

Source

|

| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)